molecular formula C11H12BrN3 B8695084 6-bromo-N-isopropylphthalazin-1-amine

6-bromo-N-isopropylphthalazin-1-amine

Cat. No.: B8695084
M. Wt: 266.14 g/mol
InChI Key: OJBUHGIPQUIODB-UHFFFAOYSA-N
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Description

6-bromo-N-isopropylphthalazin-1-amine is a small molecule based on the phthalazine scaffold, a heterocyclic core of significant interest in medicinal chemistry and chemical biology research. Phthalazin-1-amine derivatives have been identified as key structural motifs in probes designed to study the Transforming Growth Factor-Beta (TGF-β) signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis . Research into related compounds has shown that the phthalazin-1-amine core can potently impair TGFβ-Smad-dependent signaling without directly inhibiting the TGFβ receptor I kinase, suggesting a novel, non-kinase inhibitory mechanism of action . This makes such compounds valuable tools for dissecting the complex biology of TGFβ, which is implicated in cancer, fibrosis, and immune regulation. Furthermore, the phthalazine scaffold is found in inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), highlighting its versatility in oncological research and drug discovery . The specific substitution pattern of this compound, featuring a bromo group and an isopropylamine moiety, presents a versatile intermediate for further synthetic exploration, such as in palladium-catalyzed cross-coupling reactions, to generate a diverse array of analogs for structure-activity relationship (SAR) studies . This compound is offered exclusively for research applications.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

6-bromo-N-propan-2-ylphthalazin-1-amine

InChI

InChI=1S/C11H12BrN3/c1-7(2)14-11-10-4-3-9(12)5-8(10)6-13-15-11/h3-7H,1-2H3,(H,14,15)

InChI Key

OJBUHGIPQUIODB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C=CC(=CC2=CN=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Synthesis Method
6-Bromo-N-isopropylphthalazin-1-amine C₁₁H₁₂BrN₃ 266.14 Phthalazine Br (C6), N-isopropyl Not reported in evidence
6-Chloro-N-isopropylphthalazin-1-amine C₁₁H₁₂ClN₃ 233.69 Phthalazine Cl (C6), N-isopropyl Halogen exchange reactions
2-(2-Bromo-1H-benzimidazol-1-yl)ethan-1-amine (6d) C₉H₁₁BrN₃ 241.11 Benzimidazole Br (C2), ethylamine LiAlH₄ reduction of precursor

Physicochemical and Reactivity Differences

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) increase polarizability and susceptibility to nucleophilic substitution. This makes 6-bromo derivatives more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than chloro analogs.
  • N-Alkyl Groups : The isopropyl group in the target compound confers higher lipophilicity (logP ~2.8 estimated) compared to ethylamine in compound 6d (logP ~1.5), influencing membrane permeability and metabolic stability.

Preparation Methods

Synthesis of 6-Bromophthalazin-1(2H)-one

The initial step involves bromination of a phthalide intermediate. As demonstrated in recent protocols, treatment of phthalide (19 ) with N-bromosuccinimide (NBS) in concentrated sulfuric acid yields a mixture of 4- and 6-bromophthalides (20 ), which are separable via fractional crystallization. Subsequent diazotization and cyclization of 2-amino-4-bromoacetophenone (17 ) under acidic conditions generate 6-bromophthalazin-1(2H)-one (15 ) in 70–85% yield.

Key Reaction Conditions

  • Diazotization agent : Sodium nitrite (NaNO₂) in H₂SO₄

  • Cyclization temperature : 80–100°C

  • Solvent : Tetrahydrofuran (THF) or acetic acid

Halogenation and Functionalization at Position 6

Direct Bromination of Phthalazine Intermediates

Alternative routes employ late-stage bromination. For example, chlorination of 6-bromophthalazin-1(2H)-one using phosphorus oxychloride (POCl₃) yields 6-bromo-1-chlorophthalazine (8a ) (Scheme 1). However, competing dichlorination (to 8b ) necessitates careful control of POCl₃ stoichiometry and solvent choice (e.g., THF reduces side reactions).

Optimization Insight

  • POCl₃ equivalents : 3 equiv in THF achieves a 10:1 ratio of 8a :8b .

  • Temperature : 80°C, 4 hours.

N-Isopropylamination Strategies

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 6-bromo-1-chlorophthalazine (8a ) serves as a leaving group for amination. Reaction with isopropylamine in ethanol at reflux (12–24 hours) affords this compound.

Reaction Parameters

  • Solvent : Absolute ethanol or dimethylformamide (DMF)

  • Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Yield : 65–78%

Buchwald–Hartwig Amination

For higher efficiency, palladium-catalyzed coupling using Pd(OAc)₂/Xantphos enables amination under milder conditions. This method is advantageous for substrates sensitive to strong bases.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : Toluene, 100°C, 18 hours

  • Yield : 82–90%

Alternative Pathways: Reductive Amination and Alkylation

Reductive Amination of Phthalazin-1-amine

6-Bromophthalazin-1-amine can undergo reductive alkylation with acetone using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids pre-functionalization but requires careful pH control (pH 6–7).

Limitations

  • Moderate yields (50–60%) due to competing over-alkylation.

SN2 Alkylation of α-Bromo Intermediates

Drawing from N-alkylation techniques for amino acids, α-bromo phthalazine derivatives react with isopropylamine via SN2 displacement. For example, treatment of 6-bromo-1-(bromomethyl)phthalazine with excess isopropylamine in THF yields the target compound in 70% yield.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Gould–Jacobs + SNArCyclization → Chlorination → Amination65–78High regioselectivityMulti-step, POCl₃ handling
Buchwald–HartwigDirect Pd-catalyzed coupling82–90Mild conditions, high efficiencyCostly catalysts
Reductive AminationOne-pot alkylation50–60SimplicityLow yield, side reactions
SN2 AlkylationBromomethyl intermediate → Amine70RapidRequires pre-brominated intermediate

Purification and Characterization

Final purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Characterization via ¹H NMR, ¹³C NMR, and HRMS confirms structure:

  • ¹H NMR (CDCl₃) : δ 8.75 (s, 1H, Ar–H), 8.30 (d, 1H, J = 8.5 Hz), 7.95 (d, 1H, J = 8.5 Hz), 4.20 (m, 1H, –CH(CH₃)₂), 1.35 (d, 6H, J = 6.5 Hz).

  • HRMS : m/z calculated for C₁₁H₁₃BrN₃ [M+H]⁺: 282.0294, found: 282.0298 .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm bromine’s deshielding effects on adjacent protons and carbons. For example, bromine at position 6 in phthalazine rings causes distinct splitting patterns .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve bond lengths and angles, particularly to confirm the isopropyl group’s stereochemistry .

What advanced strategies address low yields in the amination step of this compound synthesis?

Q. Advanced Research Focus

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance Buchwald-Hartwig amination efficiency, though competing side reactions (e.g., dehalogenation) require optimization .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 2–4 h) and improves regioselectivity, as demonstrated in analogous heterocyclic systems .
  • Solvent-free conditions : Minimize byproduct formation, though solubility challenges necessitate pre-screening .

How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Q. Advanced Research Focus

  • Cross-validation : Compare DFT-calculated electrophilic aromatic substitution (EAS) sites with experimental halogenation outcomes. Discrepancies may arise from solvent effects or steric hindrance from the isopropyl group .
  • In situ monitoring : Use techniques like Raman spectroscopy to track intermediate formation during bromination, aligning theoretical models with kinetic data .

What methodologies are recommended for evaluating this compound’s potential in kinase inhibition studies?

Q. Advanced Research Focus

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Reference compounds with known IC₅₀ values ensure reliability .
  • Docking studies : Employ software like AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues (e.g., hinge regions) for mutagenesis validation .

How can researchers mitigate purification challenges caused by bromine’s hydrophobicity in this compound?

Q. Methodological Approach

  • Gradient elution : Use mixed solvents (e.g., CH₂Cl₂/CH₃OH) in column chromatography to separate brominated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., acetone/ether) based on solubility data from phase diagrams .

What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Q. Advanced Research Focus

  • Twinning : Common in brominated phthalazines due to heavy-atom effects. Use SHELXL’s TWIN command to refine twinned datasets .
  • Disorder modeling : The isopropyl group may exhibit rotational disorder; apply PART and SUMP restraints in SHELX to improve refinement .

How should analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?

Q. Methodological Approach

  • Column selection : C18 columns with trifluoroacetic acid (0.1% in mobile phase) enhance peak symmetry for brominated aromatics .
  • Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue homogenates .

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